molecular formula C14H14ClNO B1361705 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine CAS No. 946664-62-6

4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine

Cat. No.: B1361705
CAS No.: 946664-62-6
M. Wt: 247.72 g/mol
InChI Key: BRZFEGUASMTPKB-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine is a useful research compound. Its molecular formula is C14H14ClNO and its molecular weight is 247.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization :

    • 4-(4-methylphenoxy)benzylamine, a compound related to 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine, has been synthesized through etherification and reduction processes. This method offers advantages such as mild reaction conditions and good yield (Che Ming-ming, 2012).
  • Herbicide Detection in Water Samples :

    • A sensitive method for determining phenoxy herbicides, including 4-chloro-2-methylphenoxy acetic acid, in water samples was developed. This method is important for monitoring environmental pollution and involves phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis (Nuhu et al., 2012).
  • Analgesic and Anti-inflammatory Activities :

    • 2,5-Disubstituted 1,3,4-oxadiazole derivatives, synthesized from 4-chloro-m-cresol, exhibited significant analgesic and anti-inflammatory activities in rodent studies (Dewangan et al., 2015).
  • Bacterial Metabolism :

    • Bacterial metabolism of 4-chloro-2-methylphenoxyacetate has been studied, revealing the formation of glyoxylate by side-chain cleavage in Pseudomonas sp. This research is crucial for understanding the biodegradation of environmental contaminants (Gamar & Gaunt, 1971).
  • Photocatalytic Transformation :

    • The photocatalytic transformation of 4-chloro-2-methylphenoxyacetic acid on TiO2 was investigated, identifying key intermediates and assessing the efficiency of different TiO2 types. This study is relevant for environmental cleanup technologies (Zertal et al., 2004).
  • Environmental Impact Assessment :

    • Research on the adsorption of 4-chloro-2-methylphenoxy acid (MCPA) on montmorillonite and its modifications provided insights into the environmental impact and potential remediation strategies for this herbicide (Santiago et al., 2016).

Properties

IUPAC Name

4-(4-chloro-3-methylphenoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-7-11(3-5-13(9)15)17-12-4-6-14(16)10(2)8-12/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZFEGUASMTPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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